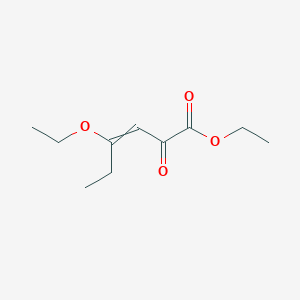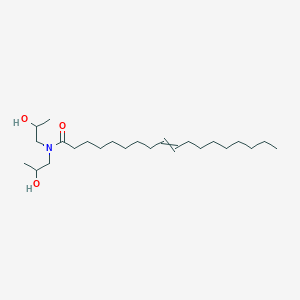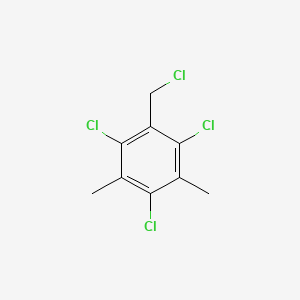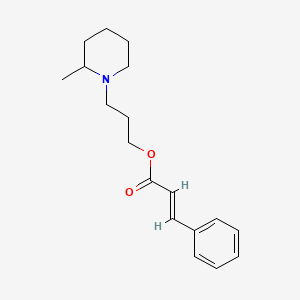
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a 4-methylphenyl group attached to a (Z)-3-dimethoxyphosphoryloxybut-2-enoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate typically involves the reaction of 4-methylphenol with appropriate phosphorylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like column chromatography to isolate the compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful monitoring of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates or phosphonates.
科学的研究の応用
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphoryloxy groups into target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate involves its interaction with specific molecular targets. The phosphoryloxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- (4-methoxyphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- (4-chlorophenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
- (4-ethylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate
Uniqueness
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties to the molecule. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
64011-88-7 |
|---|---|
分子式 |
C13H17O6P |
分子量 |
300.24 g/mol |
IUPAC名 |
(4-methylphenyl) (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C13H17O6P/c1-10-5-7-12(8-6-10)18-13(14)9-11(2)19-20(15,16-3)17-4/h5-9H,1-4H3/b11-9- |
InChIキー |
BMIYVSFIYHCVEE-LUAWRHEFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)OC(=O)/C=C(/C)\OP(=O)(OC)OC |
正規SMILES |
CC1=CC=C(C=C1)OC(=O)C=C(C)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
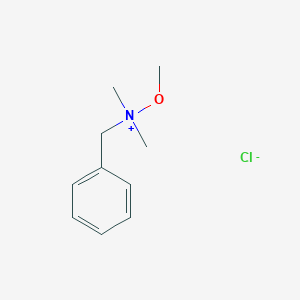
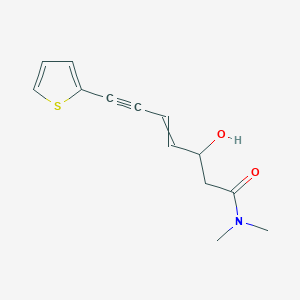
![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
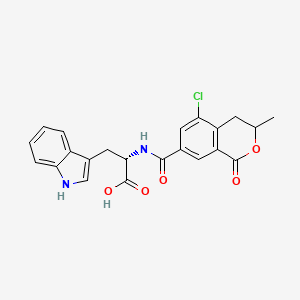
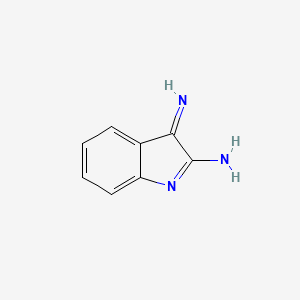
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
